molecular formula C26H21NO5 B5309759 4-[4-(benzyloxy)-3-methoxyphenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-[4-(benzyloxy)-3-methoxyphenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B5309759
M. Wt: 427.4 g/mol
InChI Key: REJHMIJVIGGMNT-UHFFFAOYSA-N
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Description

4-[4-(benzyloxy)-3-methoxyphenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic compound that belongs to the class of pyranoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyloxy group, a methoxyphenyl group, and a pyranoquinoline core, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

4-(3-methoxy-4-phenylmethoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5/c1-30-22-13-17(11-12-21(22)31-15-16-7-3-2-4-8-16)19-14-23(28)32-25-18-9-5-6-10-20(18)27-26(29)24(19)25/h2-13,19H,14-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJHMIJVIGGMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)OC3=C2C(=O)NC4=CC=CC=C43)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with an appropriate phenol derivative under basic conditions to form the benzyloxy group.

    Cyclization: The key step in the synthesis is the cyclization reaction, where the intermediate undergoes intramolecular cyclization to form the pyranoquinoline core. This is typically achieved using a Lewis acid catalyst such as aluminum chloride or boron trifluoride.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)-3-methoxyphenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the dione functionality to diol or alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, Lewis acids.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Diol or alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-[4-(benzyloxy)-3-methoxyphenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of diseases such as cancer, infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-3-methoxyphenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit key enzymes involved in cellular processes, such as kinases or proteases, leading to altered cell signaling and function.

    Modulating receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein coupled receptors or nuclear receptors, affecting cellular responses.

    Inducing apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

4-[4-(benzyloxy)-3-methoxyphenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can be compared with other similar compounds, such as:

    4-[4-(benzyloxy)-3-methoxyphenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to variations in their chemical properties and biological activities.

    Pyranoquinoline derivatives:

    Benzyloxy and methoxyphenyl derivatives: Compounds with similar benzyloxy and methoxyphenyl groups may exhibit comparable chemical reactivity and biological activities, but their overall properties will depend on the specific structure and functional groups present.

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